molecular formula C11H24NaO9P B12689802 Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate CAS No. 99688-43-4

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate

Katalognummer: B12689802
CAS-Nummer: 99688-43-4
Molekulargewicht: 354.27 g/mol
InChI-Schlüssel: AQCLCQSSUNCAHX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate is a chemical compound with the molecular formula C11H24NaO9P and a molecular weight of 354.27 g/mol. It is also known by other names such as 2,5,8,11,14-Pentaoxahexadecan-16-ol, dihydrogen phosphate, sodium salt (1:1) and Phosphoric acid hydrogen 16-phenyl-3,6,9,12,15-pentaoxahexadecane-1-yl sodium salt. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves multiple steps. The primary synthetic route includes the reaction of 2,5,8,11,14-Pentaoxahexadecan-16-ol with phosphoric acid under controlled conditions to form the dihydrogen phosphate ester. This ester is then neutralized with sodium hydroxide to yield the sodium salt. Industrial production methods typically involve large-scale reactions in controlled environments to ensure high purity and yield.

Analyse Chemischer Reaktionen

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where the hydrogen phosphate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

    Industry: The compound is used in the formulation of specialty chemicals and as an additive in certain industrial processes.

Wirkmechanismus

The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Sodium 2,5,8,11,14-pentaoxahexadecan-16-yl hydrogen phosphate can be compared with similar compounds like:

    2,5,8,11,14-Pentaoxahexadecan-16-ol: This compound is a precursor in the synthesis of the sodium salt and shares similar chemical properties.

    Bis[1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl] hydrogen phosphate: This compound has a similar structure but differs in its functional groups and applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to its analogs.

Eigenschaften

CAS-Nummer

99688-43-4

Molekularformel

C11H24NaO9P

Molekulargewicht

354.27 g/mol

IUPAC-Name

sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate

InChI

InChI=1S/C11H25O9P.Na/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20-21(12,13)14;/h2-11H2,1H3,(H2,12,13,14);/q;+1/p-1

InChI-Schlüssel

AQCLCQSSUNCAHX-UHFFFAOYSA-M

Kanonische SMILES

COCCOCCOCCOCCOCCOP(=O)(O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.